molecular formula C13H8Cl2O3 B8401563 2-(2,5-Dichloro-phenoxy)-benzoic acid

2-(2,5-Dichloro-phenoxy)-benzoic acid

Cat. No.: B8401563
M. Wt: 283.10 g/mol
InChI Key: WDBMIMYHJWIXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichloro-phenoxy)-benzoic acid is a useful research compound. Its molecular formula is C13H8Cl2O3 and its molecular weight is 283.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)benzoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-8-5-6-10(15)12(7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17)

InChI Key

WDBMIMYHJWIXBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-iodo-benzoic acid (3.0 g, 12.10 mmol, 1.0 equiv; [CAS RN 88-67-5]) and 2,5-dichloro-phenol (1.97 g, 12.10 mmol, 1.0 equiv; [CAS RN 583-78-8]) in toluene (50 mL) was added caesium carbonate (7.88 g, 24.20 mmol, 2.0 equiv; [CAS RN 534-17-8]) and tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.13 g, 3.02 mmol, 0.25 equiv; [CAS RN 64443-05-6]). The reaction mixture was heated to reflux over night. The solvent was evaporated under reduced pressure and the crude reaction product taken up in water (100 mL), acidified to pH 1 by addition of a solution of 1 M HCl and extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and the product purified by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane (+1% acetic acid)/ethyl acetate affording 2.78 g (81%) of the title compound as a white solid. MS (ISN): 281.1 [M−H]−.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tetrakis(acetonitrile)copper(I) hexafluorophosphate
Quantity
1.13 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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